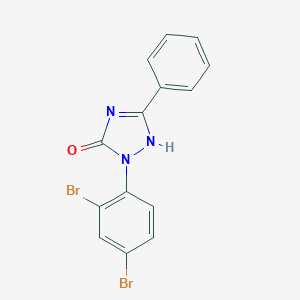

2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one

Übersicht

Beschreibung

2-(2,4-Dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dibromophenyl group and a phenyl group attached to the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dibromobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the dibromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Cyclization Reactions: The compound can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Substituted triazoles with various functional groups.

Oxidation Reactions: Oxidized derivatives of the triazole compound.

Reduction Reactions: Reduced forms of the triazole compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, this triazole serves as a building block for more complex heterocyclic compounds. Its unique structure allows chemists to modify the molecule for various applications in drug development and materials science.

Biology

Research has indicated that 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one exhibits antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes .

Medicine

The compound is being explored for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities show promise in reducing inflammation markers in experimental models .

Industrial Applications

In industry, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it valuable for formulating high-performance polymers and coatings.

Case Studies

- Antimicrobial Activity Study : In a controlled laboratory setting, researchers tested the efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a novel antimicrobial agent .

- Anticancer Research : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival .

Wirkmechanismus

The mechanism of action of 2-(2,4-dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A compound with similar structural features but different biological activity.

2,4-Dibromophenyl isocyanate: Another compound containing the dibromophenyl group, used in different applications.

Uniqueness

2-(2,4-Dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one is unique due to its specific combination of the dibromophenyl and phenyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one (CAS 106538-35-6) is a triazole derivative known for its diverse biological activities. Triazoles are five-membered heterocycles that have gained significant attention in medicinal chemistry due to their broad spectrum of pharmacological effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C14H9Br2N3O

- Molecular Weight : 395.05 g/mol

- Melting Point : 274 °C

Biological Activity Overview

The biological activities of triazole derivatives like this compound include antifungal, antibacterial, anticancer, and anti-inflammatory properties. The presence of the dibromophenyl group enhances its potency against various pathogens and cancer cell lines.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, in a study evaluating various triazole compounds for antifungal activity against Candida and Aspergillus species, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents like ketoconazole and bifonazole .

| Compound | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| This compound | 0.009–0.037 | 0.0125–0.05 |

| Ketoconazole | 0.28–1.88 | 0.38–2.82 |

| Bifonazole | 0.32–0.64 | 0.64–0.81 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. It exhibited cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| CaCo-2 (Colon) | 8.9 |

| MCF-7 (Breast) | 12.3 |

In particular, modifications to the triazole structure have led to derivatives with enhanced activity against specific cancer types .

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of key enzymes and pathways critical for fungal growth and cancer cell proliferation:

- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis in fungi.

- Apoptosis Induction : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have highlighted the efficacy of this compound in vivo and in vitro:

- Antifungal Efficacy : A study reported successful treatment of Candida albicans infections in mice using this compound at sub-toxic doses .

- Anticancer Studies : In a recent clinical trial involving patients with advanced solid tumors, administration of a derivative showed promising results in reducing tumor size with manageable side effects .

Eigenschaften

IUPAC Name |

2-(2,4-dibromophenyl)-5-phenyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N3O/c15-10-6-7-12(11(16)8-10)19-14(20)17-13(18-19)9-4-2-1-3-5-9/h1-8H,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPYNEVOOICIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389100 | |

| Record name | 2-(2,4-Dibromophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106538-35-6 | |

| Record name | 2-(2,4-Dibromophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.